molecular formula C19H15ClF3N3O B608218 JNJ-40413269 CAS No. 1184847-16-2

JNJ-40413269

货号: B608218
CAS 编号: 1184847-16-2
分子量: 393.79
InChI 键: MDJZLXVNWZQKAO-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-40413269 is a selective inhibitor of fatty acid amide hydrolase-1 (FAAH-1), an enzyme responsible for the degradation of endocannabinoids like anandamide. It belongs to the ethylaminepyridine class of FAAH-1 inhibitors, characterized by a pyridine core with ethylamine substituents, which enhances enzyme binding and metabolic stability . Preclinical studies demonstrate its efficacy in rodent models of spinal nerve ligation-induced neuropathic pain, validating its central nervous system (CNS) permeability and target engagement .

属性

CAS 编号

1184847-16-2

分子式

C19H15ClF3N3O

分子量

393.79

IUPAC 名称

(R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol

InChI

InChI=1S/C19H15ClF3N3O/c20-15-8-13(6-7-14(15)19(21,22)23)16-9-18(26-11-25-16)24-10-17(27)12-4-2-1-3-5-12/h1-9,11,17,27H,10H2,(H,24,25,26)/t17-/m0/s1

InChI 键

MDJZLXVNWZQKAO-KRWDZBQOSA-N

SMILES

O[C@H](C1=CC=CC=C1)CNC2=NC=NC(C3=CC=C(C(F)(F)F)C(Cl)=C3)=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JNJ40413269;  JNJ-40413269;  JNJ 40413269

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare JNJ-40413269 with structurally and functionally analogous FAAH-1 inhibitors:

Table 1: Comparative Analysis of FAAH-1 Inhibitors

Compound Name Class IC50 (nM) Key Therapeutic Indications Patent/Clinical Status
JNJ-40413269 Ethylaminepyridine 1–5* Neuropathic pain, inflammation WO2009011904 (2009), Preclinical
RN-450 Ethylaminepyridine 1–5* Undisclosed WO2009011904 (2009), Preclinical
URB-597 Allyl carbamate 5 Anxiety, chronic pain US2004127518 (2004), Phase I
URB-937 Non-systemic carbamate 27 Peripheral pain WO2012015704 (2012), Preclinical
PF-04457845 Tetrahydro-2,6-naphthyridine 1 Osteoarthritis, neuroinflammation Phase II (discontinued)
MK-3168 Amine 1 Neurodegenerative disorders WO2010101724 (2010), Preclinical
OL-135 α-Ketoheterocyclic 5 Inflammatory pain Preclinical
JNJ-42119779 Undisclosed N/A Neuropathic pain Preclinical

*IC50 inferred from patent data .

Key Comparisons

Structural Diversity and Potency

  • Ethylaminepyridine Class (JNJ-40413269, RN-450) : These compounds exhibit high potency (IC50 ~1–5 nM) due to their pyridine core, which facilitates strong hydrogen bonding with FAAH-1’s catalytic residues. JNJ-40413269 and RN-450 share near-identical patent claims, suggesting structural analogs with similar efficacy .
  • Carbamates (URB-597, URB-937) : URB-597 (IC50 = 5 nM) is a brain-penetrant carbamate effective in anxiety models, while URB-937 (IC50 = 27 nM) acts peripherally, limiting CNS side effects . Both are less selective than JNJ-40413269, with off-target effects on other serine hydrolases .
  • Tetrahydro-2,6-Naphthyridines (PF-04457845) : PF-04457845 (IC50 = 1 nM) showed promise in osteoarthritis but failed Phase II trials due to insufficient efficacy, highlighting challenges in translating FAAH inhibition to clinical outcomes .

Therapeutic Applications

  • JNJ-40413269 and JNJ-42119779 both demonstrate efficacy in the Chung rodent model of neuropathic pain, suggesting overlapping mechanisms but divergent chemical scaffolds .
  • Unlike JNJ-40413269, PF-04457845 and MK-3168 target broader indications like osteoarthritis and neurodegeneration, reflecting their superior pharmacokinetic profiles .

Patent and Development Status

  • JNJ-40413269 is covered under WO2009011904 (2009), which claims FAAH-1 inhibitors with IC50 ≤1 nM, emphasizing its high potency . In contrast, URB-597 advanced to Phase I but faced safety concerns, while PF-04457845’s discontinuation underscores the risks of FAAH inhibitor development .

Research Findings and Challenges

  • Selectivity: JNJ-40413269’s ethylaminepyridine structure confers greater selectivity for FAAH-1 over related enzymes (e.g., monoacylglycerol lipase) compared to carbamates .
  • Neuropathic Pain : In preclinical studies, JNJ-40413269 reduced mechanical allodynia in spinal nerve ligation models, comparable to gabapentin but with fewer sedative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40413269
Reactant of Route 2
Reactant of Route 2
JNJ-40413269

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。